An In-depth Technical Guide to Arundoin: Structure, Properties, and Methodologies
An In-depth Technical Guide to Arundoin: Structure, Properties, and Methodologies
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Arundoin, a triterpenoid natural product. Due to a notable lack of published research on its specific biological activities, this document focuses on its established chemical characteristics. It also outlines generalized experimental protocols for the isolation and structural elucidation of similar triterpenoids from plant sources, which can serve as a foundational methodology for future research on Arundoin. All available quantitative data has been systematically organized into tables for clarity and comparative analysis.
Chemical Identity and Physicochemical Properties
Arundoin is a complex triterpenoid compound found in various plant species, including Imperata cylindrica, Arundo conspicua, Euphorbia supina, and Euphorbia maculata[1][2]. Its core structure is a pentacyclic system characteristic of the D:C-Friedo-B':A'-neogammacerane skeleton[3][4].
Chemical Identifiers
The following table summarizes the key identifiers for Arundoin, facilitating its unambiguous identification in chemical databases and literature.
| Identifier | Value | Reference |
| IUPAC Name | (3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | [3] |
| CAS Number | 4555-56-0 | [1][4] |
| Molecular Formula | C₃₁H₅₂O | [1][3] |
| InChI | InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24+,25-,26+,28-,29-,30-,31+/m1/s1 | [3][4] |
| InChIKey | MRNPHCMRIQYRFU-KXUMSINMSA-N | [3][4] |
| Canonical SMILES | CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC--INVALID-LINK--OC)C)C)C)C | [3] |
| ChEBI ID | CHEBI:80794 | [3] |
| PubChem CID | 12308619 | [3] |
Physicochemical and Experimental Properties
This table presents the known experimental and computed physicochemical properties of Arundoin. This data is critical for designing experimental conditions for its extraction, purification, and formulation.
| Property | Value | Reference / Note |
| Molecular Weight | 440.7 g/mol | [2][3] |
| Exact Mass | 440.401816278 Da | [2][3] |
| Melting Point | 242-243 °C | [5] |
| Optical Rotation | [α]D -5.3 (c, 0.8 in CHCl₃) | [5] |
| Water Solubility | 6.538 x 10⁻⁶ mg/L @ 25 °C | [1] (Estimated) |
| XLogP3-AA | 9.5 | [1] (Estimated) |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [6] |
| Classification | Triterpenoid | [3][7] |
Spectroscopic Data
Structural elucidation of Arundoin relies on standard spectroscopic techniques. While detailed analyses from primary literature are scarce in the searched results, data is available in public repositories.
-
Nuclear Magnetic Resonance (NMR): A ¹³C NMR spectrum is available on SpectraBase, indicating key chemical shifts in a CDCl₃ solvent. The reference provided is J.W.BLUNT,M.H.G.MUNRO, ORG.MAGN.RES.,13,26(1980)[4].
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available in the SpectraBase repository, accessible via PubChem[2].
-
Mass Spectrometry (MS): The exact mass is derived from high-resolution mass spectrometry, providing confirmation of the elemental composition[2][3].
Biological Activity and Signaling Pathways
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of Arundoin's biological activity. Currently, there are no published studies detailing the specific pharmacological effects, mechanism of action, or modulation of cellular signaling pathways by isolated Arundoin.
While its source plant, Imperata cylindrica, is used in traditional medicine and its extracts have shown antibacterial and antiparasitic activities, these properties are attributable to the complex mixture of phytochemicals present and not specifically to Arundoin[8][9]. Further research is required to isolate Arundoin to a high purity and perform systematic screening to determine its cytotoxic, anti-inflammatory, antimicrobial, or other potential therapeutic activities. Without this primary data, no signaling pathways involving Arundoin can be described.
Experimental Protocols
The following sections describe generalized, yet detailed, methodologies that serve as a standard approach for the isolation and characterization of triterpenoids like Arundoin from plant sources.
Generalized Protocol for Isolation and Purification
This protocol is a composite of standard methodologies for the extraction of moderately polar compounds from dried plant material, such as the roots or rhizomes of Imperata cylindrica[9][10][11].
-
Sample Preparation: Air-dry the plant material (e.g., rhizomes) and grind it into a fine powder to maximize the surface area for extraction.
-
Maceration Extraction:
-
Soak the powdered plant material in a suitable solvent, such as methanol or ethanol (e.g., 1:10 w/v ratio), for 24-48 hours at room temperature with continuous agitation[10].
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate). Triterpenoids like Arundoin are expected to partition into the less polar fractions (e.g., ethyl acetate)[10].
-
Evaporate the solvent from the desired fraction to yield a semi-purified extract.
-
-
Chromatographic Purification:
-
Subject the semi-purified extract to gravity column chromatography over silica gel.
-
Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify and pool fractions containing the compound of interest.
-
-
Final Purification: For obtaining high-purity Arundoin, further purification of the pooled fractions can be achieved through techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.
Generalized Protocol for Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS):
-
Perform High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), to determine the accurate mass of the molecular ion.
-
This data is used to calculate the precise molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum to identify key functional groups present in the molecule, such as C-H (alkane), C=C (alkene), and C-O (ether) stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. This provides information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (neighboring protons).
-
¹³C NMR: Acquire a carbon NMR spectrum to determine the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex, acquire two-dimensional NMR spectra.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular backbone.
-
-
References
- 1. Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr. And other common Orchidaceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundoin | C31H52O | CID 12308619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Showing Compound Arundoin (FDB013589) - FooDB [foodb.ca]
- 6. THE CONSTITUENTS AND BIOLOGICAL EFFECTS OF ARUNDO DONAX-A REVIEW | Semantic Scholar [semanticscholar.org]
- 7. The biological activity of auranofin: implications for novel treatment of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. scholar.unair.ac.id [scholar.unair.ac.id]
- 10. Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica | Semantic Scholar [semanticscholar.org]
